N-(2-Adamantyl)-N'-cyclohexylurea
Description
N-(2-Adamantyl)-N'-cyclohexylurea is a urea derivative featuring a rigid adamantane scaffold and a cyclohexyl substituent. Urea derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The adamantyl group confers enhanced lipophilicity and metabolic stability, while the cyclohexyl moiety may influence binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
1-(2-adamantyl)-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c20-17(18-15-4-2-1-3-5-15)19-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-16H,1-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFONAXXDMGITIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Adamantyl)-N’-cyclohexylurea typically involves the reaction of 2-adamantanone with cyclohexylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired urea compound. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C and reaction times of 2 to 6 hours .
Industrial Production Methods
Industrial production of N-(2-Adamantyl)-N’-cyclohexylurea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-Adamantyl)-N’-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25°C and atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at 50°C.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the urea moiety.
Scientific Research Applications
N-(2-Adamantyl)-N’-cyclohexylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential as a drug delivery agent due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-Adamantyl)-N’-cyclohexylurea involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with various proteins and enzymes, modulating their activity. The cyclohexylurea group can form hydrogen bonds with target molecules, further stabilizing the interaction. This dual mechanism of action makes N-(2-Adamantyl)-N’-cyclohexylurea a versatile compound with potential therapeutic applications .
Comparison with Similar Compounds
N-(1-Adamantyl)-N'-cyclohexylurea vs. N-(1-Adamantyl)urea
- Structural Differences : N-(1-Adamantyl)urea lacks the cyclohexyl group, resulting in reduced steric bulk and altered hydrophobicity .
- Functional Implications : The absence of the cyclohexyl substituent may decrease binding specificity to targets requiring extended hydrophobic interactions, such as ATP-binding cassettes in sulfonylurea receptors (e.g., glyburide derivatives in ).
Comparison with Sulfonylurea Drugs (e.g., Glyburide)
Glyburide (N-(4-[(2-hydroxybenzenecarboxamido)ethyl]benzenesulfonyl-N'-cyclohexylurea) shares the N'-cyclohexylurea moiety but incorporates a sulfonyl group and benzene ring instead of adamantane .
- Biological Activity: Glyburide targets pancreatic β-cell ATP-sensitive potassium channels, inducing insulin secretion. The adamantyl group in N-(2-Adamantyl)-N'-cyclohexylurea may redirect activity toward non-diabetic targets, such as anti-inflammatory or anticancer pathways, as seen in other adamantane derivatives .
- Solubility : Adamantane’s lipophilicity likely reduces aqueous solubility compared to glyburide’s sulfonyl group, which enhances solubility and bioavailability .
Comparison with N-(2-Adamantyl)-N'-(2-furoyl)thiourea
Comparison with 2-(1-Adamantyl)-N-Hydroxyacetamide
- Activity : Hydroxyacetamide derivatives are often explored as histone deacetylase (HDAC) inhibitors, suggesting divergent mechanisms compared to urea-based compounds.
Table 1: Key Properties of Selected Adamantane Derivatives
*Calculated based on structural analogs.
Anticancer Potential
Adamantane-urea derivatives, such as those in , demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ values in µM range) via caspase activation and apoptosis induction . The cyclohexyl group in this compound may enhance membrane permeability, potentiating similar mechanisms.
Antimicrobial Activity
Adamantane-oxadiazole derivatives () show antibacterial activity due to hydrophobic interactions with microbial membranes. The rigid adamantane scaffold disrupts lipid bilayers, a property likely shared by this compound .
Metabolic Stability
N-(1-Adamantyl)urea exhibits prolonged half-life in vivo due to resistance to cytochrome P450 oxidation . The cyclohexyl group in this compound may further slow metabolic clearance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
